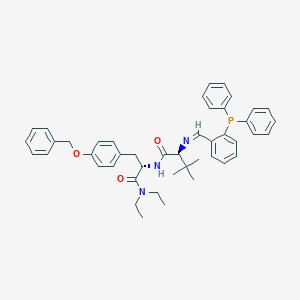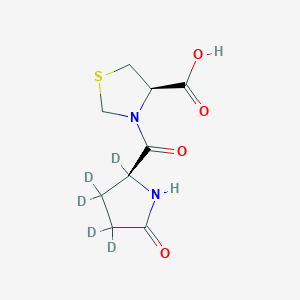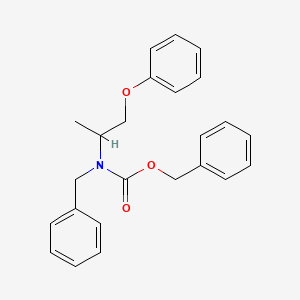
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is an organic compound that serves as an intermediate in the synthesis of various pharmacologically active agents. It is particularly noted for its role in the production of (S)-Phenoxybenzamine Hydrochloride, an irreversible α-antagonist used in the treatment of hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with benzylamine in the presence of a base. This reaction proceeds through the formation of a carbamate intermediate, which is then further reacted with 1-phenoxypropan-2-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Integral in the development of antihypertensive drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as α-adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The compound’s effects are mediated through the modulation of intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine: An α-antagonist used in the treatment of hypertension, similar in its pharmacological effects.
Uniqueness
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of (S)-Phenoxybenzamine Hydrochloride highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C24H25NO3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
benzyl N-benzyl-N-(1-phenoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C24H25NO3/c1-20(18-27-23-15-9-4-10-16-23)25(17-21-11-5-2-6-12-21)24(26)28-19-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3 |
InChI-Schlüssel |
GPUPSPSCHYACEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


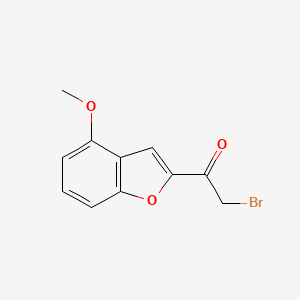
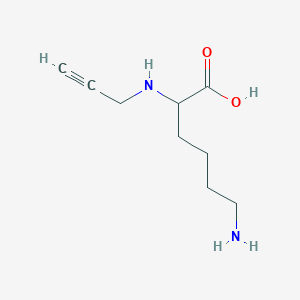
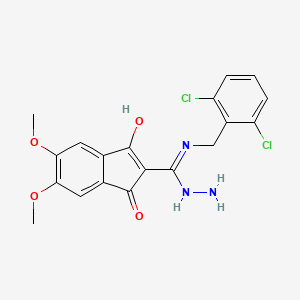
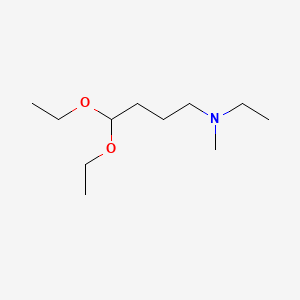
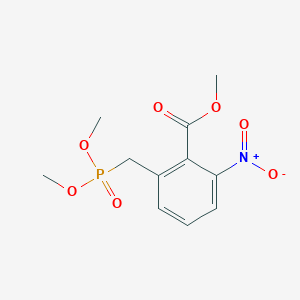
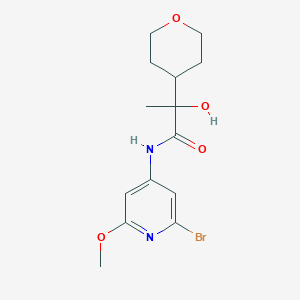
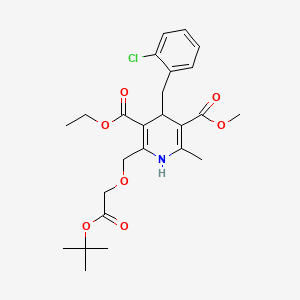

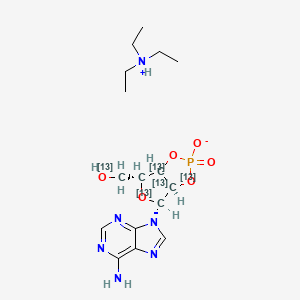
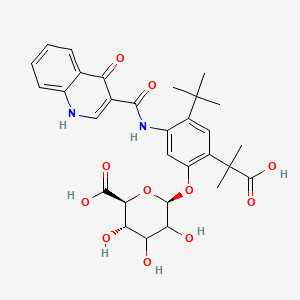
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
